molecular formula C8H8N2O B159181 1-Methyl-2-benzimidazolinone CAS No. 1849-01-0

1-Methyl-2-benzimidazolinone

Cat. No. B159181
CAS RN: 1849-01-0
M. Wt: 148.16 g/mol
InChI Key: PYEHNKXDXBNHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-benzimidazolinone is an organic compound with the molecular formula C8H8N2O . It is also known by other names such as 1-methyl-1h-benzo d imidazol-2 3h-one, 1-methyl-1,3-dihydro-2h-benzimidazol-2-one, and 1,3-dihydro-1-methyl-2h-benzimidazol-2-one . It is a white to beige crystalline powder .


Synthesis Analysis

The synthesis of 1-Methyl-2-benzimidazolinone usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Another method involves the reaction with aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-benzimidazolinone is represented by the SMILES notation CN1C(=O)NC2=CC=CC=C12 . The molecular weight is 148.17 g/mol .


Physical And Chemical Properties Analysis

1-Methyl-2-benzimidazolinone is a white to light beige crystalline powder . It has a melting point of 192°C to 196°C . The density is 1.213g/cm3 .

Scientific Research Applications

Mechanism of Action and Biological Impact

1-Methyl-2-benzimidazolinone, as a part of the benzimidazole class, has been studied extensively due to its broad applications. Benzimidazoles, including 1-Methyl-2-benzimidazolinone, act as specific inhibitors of microtubule assembly by binding to tubulin. This mechanism is crucial in the study of tubulin structure and the organization and function of microtubules. Benzimidazoles are widely used in agriculture as fungicides and anthelmintics and have experimental applications in cancer chemotherapy (Davidse, 1986).

Therapeutic and Diagnostic Applications

Benzimidazole derivatives, including 1-Methyl-2-benzimidazolinone, have been investigated for their potential in medicine. The Hoechst 33258 dye, a benzimidazole derivative, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it useful in chromosome and nuclear staining, analysis of DNA content, and as a tool in plant cell biology. Furthermore, benzimidazole derivatives have found applications as radioprotectors and topoisomerase inhibitors, indicating their potential in drug design and as a model system for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Medicinal Perspectives of Benzimidazole Derivatives

Benzimidazole and its derivatives, including 1-Methyl-2-benzimidazolinone, are crucial in medicinal chemistry due to their broad pharmacological functions. They exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-inflammatory, and other activities. Mannich base benzimidazole derivatives, in particular, are significant in medicine, offering a variety of therapeutic applications such as antibacterial, anthelmintic, antifungal, and anti-convulsant properties. These derivatives are beneficial in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Safety And Hazards

1-Methyl-2-benzimidazolinone may cause eye, skin, and respiratory tract irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEHNKXDXBNHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343559
Record name 1-Methyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-benzimidazolinone

CAS RN

1849-01-0
Record name 1-Methyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-benzimidazolinone
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-benzimidazolinone
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-benzimidazolinone
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-benzimidazolinone
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-benzimidazolinone
Reactant of Route 6
1-Methyl-2-benzimidazolinone

Citations

For This Compound
24
Citations
S Takahashi, H Kano - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… I is stable in crystalline state, but in solution it is liable to rearrange to 1—methyl~ 2~benzimidazolinone (Xlll); refluxing of the chloroform or acetone solution for several hours or allowing …
Number of citations: 27 www.jstage.jst.go.jp
Y SHIOKAWA, S OHKI - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… In reaction of I with acetic anhydride, 3—acetyl-1-methyl-2-benzimidazolinone (VI) and 6-acetoxy-2—diacetylan1inol-methylbenzimidazole (VII) were obtained and its reaction …
Number of citations: 13 www.jstage.jst.go.jp
高橋史郎, 加納日出夫 - Chemical and Pharmaceutical Bulletin, 1964 - jlc.jst.go.jp
… I is stable in crystalline state, but in solution it is liable to rearrange to 1—methyl~ 2~benzimidazolinone (Xlll); refluxing of the chloroform or acetone solution for several hours or allowing …
Number of citations: 1 jlc.jst.go.jp
S TAKAHASHI, H KANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… 3-Meth0xy-1—methyl-2-benzimidazolinone (VIII) To a suspension of VII (0.30 g) in CHCL, (6.0 ml) and MeOH (3.0 ml) was added a solution of CHzNz in ether and the resulting solution …
Number of citations: 33 www.jstage.jst.go.jp
J Katz, T Hiranita, J Lopez, A Brellenthin… - The FASEB …, 2014 - Wiley Online Library
… A compound with potential for dual σR-DAT inhibition was synthesized by treating 1-methyl-2-benzimidazolinone with 1,4-dibromobutane in the presence of K 2 CO 3 in …
Number of citations: 0 faseb.onlinelibrary.wiley.com
M Bianchi, A Butti, S Rossi - Tetrahedron, 1974 - Elsevier
… (3) and 1 methyl - 2 - benzimidazolinone (4). The reactions of 1 with sodium ethoxide and hydroxide can be interpreted considering as the first step the deprotonation at the 3 - C atom. …
Number of citations: 9 www.sciencedirect.com
A Al-Harbi, W Sattler, A Sattler, G Parkin - Chemical Communications, 2011 - pubs.rsc.org
… three oxygen donors, namely [To Bu t ] and [To MeBenz ], has been synthesized via the respective reactions of NaBH 4 with 1-tert-butylimidazolone and 1-methyl-2-benzimidazolinone. …
Number of citations: 29 pubs.rsc.org
A Al-Harbi, Y Rong, G Parkin - Inorganic Chemistry, 2013 - ACS Publications
… that feature two oxygen donors, namely, [Bo R ], have been synthesized via the respective reactions of MBH 4 with 2 equiv of 1-tert-butylimidazolone and 1-methyl-2-benzimidazolinone. …
Number of citations: 9 pubs.acs.org
S Intagliata, A Sharma, TI King, C Mesangeau… - The AAPS Journal, 2020 - Springer
… later intermediate was subjected to ring closure using 1,1′-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) and heated to 65C to obtain 1-methyl-2-benzimidazolinone (4…
Number of citations: 32 link.springer.com
AB Al-Harbi - 2014 - academiccommons.columbia.edu
… 11 Treatment of NaBH4 with three equivalents of 1-methyl-2-benzimidazolinone in either benzene or tetrahydrofuran at elevated temperatures (140 C) led only to the formation of bis(…
Number of citations: 3 academiccommons.columbia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.